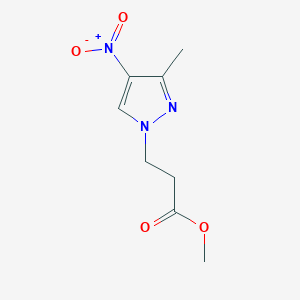
3-Hydroxy-2,4-dimethoxy-6-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,4-dimethoxy-6-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO6 It is a derivative of benzaldehyde, featuring hydroxyl, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,4-dimethoxy-6-nitrobenzaldehyde typically involves the nitration of 3,4-dimethoxybenzaldehyde. The process begins with the preparation of the corresponding ester, which is then reacted with nitric acid to produce the desired product . The reaction conditions include the use of specific solvents and controlled temperatures to ensure the successful formation of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,4-dimethoxy-6-nitrobenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted benzaldehyde derivatives. These products can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
3-Hydroxy-2,4-dimethoxy-6-nitrobenzaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,4-dimethoxy-6-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. For example, it can act as a chromophoric substrate for probing the catalytic mechanism of enzymes such as horse liver alcohol dehydrogenase . The ionization of the phenolic hydroxyl group plays a crucial role in its activity, influencing the compound’s spectral properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-nitrobenzaldehyde: This compound shares similar functional groups but lacks the methoxy substituents.
3,4-Dimethoxy-6-nitrobenzaldehyde: Similar in structure but without the hydroxyl group.
4-Hydroxy-3,5-dimethoxybenzaldehyde:
Uniqueness
3-Hydroxy-2,4-dimethoxy-6-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industrial processes.
Properties
IUPAC Name |
3-hydroxy-2,4-dimethoxy-6-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-7-3-6(10(13)14)5(4-11)9(16-2)8(7)12/h3-4,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOVDEOBKKXWSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])C=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1639336.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1639345.png)


![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1639353.png)
![N-[(3S)-1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]-2-[(2-iodoacetyl)amino]acetamide](/img/structure/B1639356.png)



